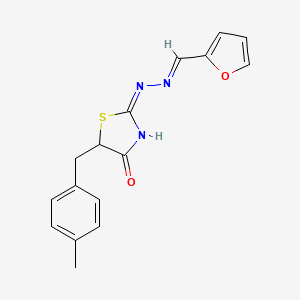

(E)-2-((E)-(furan-2-ylmethylene)hydrazono)-5-(4-methylbenzyl)thiazolidin-4-one

Description

This compound belongs to the thiazolidin-4-one class, characterized by a hydrazono group conjugated with a furan-2-ylmethylene moiety and a 4-methylbenzyl substituent at position 3.

Properties

IUPAC Name |

(2E)-2-[(E)-furan-2-ylmethylidenehydrazinylidene]-5-[(4-methylphenyl)methyl]-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S/c1-11-4-6-12(7-5-11)9-14-15(20)18-16(22-14)19-17-10-13-3-2-8-21-13/h2-8,10,14H,9H2,1H3,(H,18,19,20)/b17-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNZUBEWFZBQCLW-LICLKQGHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2C(=O)NC(=NN=CC3=CC=CO3)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CC2C(=O)N/C(=N\N=C\C3=CC=CO3)/S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24817251 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-((E)-(furan-2-ylmethylene)hydrazono)-5-(4-methylbenzyl)thiazolidin-4-one typically involves the condensation of furan-2-carbaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with 4-methylbenzyl bromide under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium acetate or potassium carbonate.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-2-((E)-(furan-2-ylmethylene)hydrazono)-5-(4-methylbenzyl)thiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

Substitution: The thiazolidinone ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Anticancer Activity

Thiazolidin-4-one derivatives, including (E)-2-((E)-(furan-2-ylmethylene)hydrazono)-5-(4-methylbenzyl)thiazolidin-4-one, have been extensively studied for their anticancer properties. These compounds exhibit significant cytotoxic effects against various cancer cell lines through multiple mechanisms:

- Mechanisms of Action : The anticancer activity is primarily attributed to the inhibition of specific enzymes and pathways involved in cancer progression. For instance, thiazolidin-4-one derivatives have been shown to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells . Additionally, they may act on protein tyrosine kinases and carbonic anhydrases, which are crucial in tumor growth and metastasis .

- Case Studies : Recent studies have demonstrated that certain thiazolidin-4-one derivatives possess IC50 values in the low micromolar range against various cancer cell lines. For example, compounds derived from this scaffold have shown potent activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, with IC50 values as low as 0.24 µM .

Antimicrobial Properties

The antimicrobial potential of thiazolidin-4-one derivatives is another area of significant interest. These compounds have been evaluated for their efficacy against various pathogens:

- Antibacterial Activity : Research indicates that thiazolidin-4-one compounds exhibit substantial antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, one study reported that a derivative displayed an inhibition percentage of 91.66% against Staphylococcus aureus and 88.46% against Escherichia coli .

- Mechanism of Action : The antimicrobial action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .

Other Therapeutic Applications

Beyond anticancer and antimicrobial activities, thiazolidin-4-one derivatives are being explored for additional therapeutic applications:

- Anti-inflammatory Effects : Some studies suggest that these compounds may possess anti-inflammatory properties by inhibiting cyclooxygenase enzymes and other inflammatory mediators .

- Antidiabetic Activity : Thiazolidin-4-one derivatives have also been investigated for their potential in managing diabetes, particularly through their action on glucose metabolism and insulin sensitivity .

Summary Table of Biological Activities

| Activity | Description | IC50 Values |

|---|---|---|

| Anticancer | Inhibition of cell proliferation in cancer cell lines | MCF-7: 0.54 µM; HepG2: 0.24 µM |

| Antibacterial | Effective against Gram-positive and Gram-negative bacteria | E. coli: 88.46%; S. aureus: 91.66% |

| Anti-inflammatory | Inhibition of cyclooxygenase enzymes | Not specified |

| Antidiabetic | Improvement in glucose metabolism | Not specified |

Mechanism of Action

The mechanism of action of (E)-2-((E)-(furan-2-ylmethylene)hydrazono)-5-(4-methylbenzyl)thiazolidin-4-one involves its interaction with various molecular targets. It is believed to inhibit specific enzymes and disrupt cellular pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain kinases or proteases, which are crucial for cell proliferation and survival.

Comparison with Similar Compounds

Table 1: Key Physicochemical Properties of Selected Thiazolidin-4-one Derivatives

Key Observations :

- Heterocycles: Replacing furan with thiophene (6c) raises melting points by ~20°C due to stronger sulfur-mediated crystal packing . Pyridine-containing derivatives (9a) exhibit higher thermal stability (mp >200°C) but lower yields (65–75%) .

- Functional Groups: Methoxyimino derivatives (5-08) show reduced melting points (~70°C), suggesting weaker intermolecular forces compared to hydrazone-linked systems .

Key Observations :

- Antimicrobial Potency : Furan-containing derivatives (6a, target compound) generally outperform thiophene analogues (6c) against Gram-positive bacteria, likely due to furan’s optimal electronegativity for target binding .

- Anticancer Activity : Pyridine-based derivatives (9a–12a) show moderate cytotoxicity, but the target compound’s 4-methylbenzyl group may improve selectivity for cancer cell membranes .

- Synthetic Accessibility : The target compound’s furan-2-ylmethylene hydrazone moiety can be synthesized in high yields (>85%, similar to 6a), suggesting scalability for preclinical studies .

Biological Activity

The compound (E)-2-((E)-(furan-2-ylmethylene)hydrazono)-5-(4-methylbenzyl)thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of heterocyclic compounds recognized for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships, and potential therapeutic applications.

Structure and Synthesis

The compound features a thiazolidin-4-one core, which is known for its ability to undergo various modifications at positions 2, 3, and 5 to enhance biological activity. The synthesis typically involves the condensation of furan derivatives with hydrazones and thiazolidine diones, followed by further modifications to introduce substituents like the 4-methylbenzyl group.

Anticancer Activity

Thiazolidin-4-one derivatives have been extensively studied for their anticancer properties. Research indicates that compounds in this class can induce apoptosis in various cancer cell lines through both intrinsic and extrinsic pathways. For instance, studies have shown that certain thiazolidin-4-one derivatives exhibit cytotoxic effects with IC50 values ranging from 8.5 µM to 25.6 µM against cell lines such as K562 and HeLa, indicating significant potential for cancer treatment .

Antimicrobial Properties

The antimicrobial activity of thiazolidin-4-one derivatives has been documented against a range of pathogens. For example, compounds similar to this compound have demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anti-inflammatory and Analgesic Effects

Thiazolidin-4-one derivatives also exhibit anti-inflammatory properties, making them potential candidates for treating conditions like arthritis. Studies report that these compounds can significantly reduce inflammation markers in vitro and in vivo, showcasing their analgesic potential .

Antidiabetic Activity

The antidiabetic effects of thiazolidin-4-one derivatives are attributed to their ability to activate peroxisome proliferator-activated receptors (PPARs). This activation leads to improved insulin sensitivity and glucose metabolism. Some derivatives have been compared favorably against established antidiabetic drugs like pioglitazone .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidin-4-one derivatives is heavily influenced by their structural components. Modifications at the furan ring or the thiazolidine core can significantly alter potency and selectivity against various biological targets. For example:

| Substituent | Biological Activity |

|---|---|

| Furan ring | Enhances anticancer activity |

| 4-Methylbenzyl group | Increases antimicrobial potency |

| Electron-withdrawing groups | Improves anti-inflammatory effects |

Case Studies

- Anticancer Study : A series of synthesized thiazolidinone derivatives were tested against multiple cancer cell lines, revealing that modifications significantly enhanced cytotoxicity compared to standard chemotherapeutics like cisplatin .

- Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of several thiazolidinone compounds against Staphylococcus aureus and Escherichia coli, demonstrating notable inhibition zones indicating strong antibacterial properties .

- Anti-inflammatory Mechanism : Research highlighted the anti-inflammatory effects of a specific thiazolidinone derivative through the inhibition of COX enzymes, showing promise for treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.